5-Aminoindazole
Overview
Description
5-Aminoindazole, also known as 5-INH2, is a compound that has been studied for its fluorescence characteristics and interaction with micelles at various pH levels. The luminescence of 5-aminoindazole has been specifically investigated in the presence of cationic and anionic micelles, revealing insights into its acid-base behavior and prototropic reactions in different states .
Synthesis Analysis
The synthesis of 5-aminoindazole derivatives has been explored in several studies. One approach involves the synthesis of tetrazole ribonucleosides, which includes 5-amino-1-(beta-D-ribofuranosyl)-1H-tetrazole and its isomers, using X-ray crystallography and 13C NMR analysis to establish stereochemical configurations . Another method reported is the efficient synthesis of 5-benzyl-3-aminoindazoles using fluoro-cyano diarylmethanes as key intermediates . Additionally, the synthesis of 5-amino and 5-iminoimidazo[1,2-a]imidazoles through a three-component reaction catalyzed by zirconium(IV) chloride has been developed, yielding a library of N-fused ring systems .
Molecular Structure Analysis
The molecular structure of 5-aminoindazole derivatives has been confirmed using various spectroscopic techniques. UV-spectrophotometry, infrared, and nuclear magnetic resonance techniques, along with elemental analysis, have been employed to confirm the structures of synthesized thiazole derivatives . The stereochemical configuration of tetrazole ribonucleosides has been established using X-ray crystallography .
Chemical Reactions Analysis
5-Aminoindazole and its derivatives participate in various chemical reactions. For instance, the synthesis of 5-amino-1,2,4-oxadiazoles involves the reaction of guanidine with benzhydroxamyl chloride or the reaction of primary or secondary amines with 5-trichloromethyloxadiazoles . The reactivity of 5-aminoindazole in the presence of micelles suggests that prototropic reactions such as protonation and deprotonation of the amino group occur at the micellar interface .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-aminoindazole derivatives have been evaluated in various contexts. For example, the synthesized 2-amino-5-arylazothiazole disperse dyes have been applied to polyester fabrics, and their fastness properties to washing, perspiration, rubbing, sublimation, and light have been assessed . The fluorescence quantum yields of 5-aminoindazole in micellar environments have been studied, and the effects of the medium and bromide ion-induced fluorescence quenching have been discussed .
Scientific Research Applications
Summary of the Application
5-Aminoindazole (AIA) has been investigated as a corrosion inhibitor for carbon steel in 1 M HCl solution .
Methods of Application or Experimental Procedures
The application involves experimental and density functional theory (DFT) methods. The electrochemical results indicate that the inhibition ability of AIA is due to the stronger electron-donating effect of the –NH2 group of AIA .
Results or Outcomes
The results show that AIA exhibits higher reaction activity and a more negative adsorption energy, making it easier for AIA to donate electrons to iron atoms to form a stronger protective layer .
2. Synthesis of Tricyclic Quinoline Derivatives
Summary of the Application
5-Aminoindazole is used in the synthesis of tricyclic quinoline derivatives .
Methods of Application or Experimental Procedures
The synthesis involves the condensation of the relevant amine with acetone or mesityl oxide. This reaction was extended to the aminoindazole derivatives of positions 5 and 6, yielding the appropriate quinoline derivatives .
Results or Outcomes
The resulting structures were identified using the corresponding NMR and centesimal techniques .
3. Differentiation Therapy in Acute Myeloid Leukemia
Summary of the Application
5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr), a compound similar to 5-Aminoindazole, has been studied for its ability to induce differentiation in a subset of primary acute myeloid leukemia (AML) blasts .
Methods of Application or Experimental Procedures
Bone marrow samples were obtained from patients and leukemia blasts were cultured ex vivo. The cell viability was assessed by MTT assay and AML cell differentiation was determined by flow cytometry and morphological analyses .
Results or Outcomes
AICAr was found to be capable of triggering differentiation in samples of bone marrow blasts cultured ex vivo that were resistant to All-trans retinoic acid (ATRA). AICAr-induced differentiation correlates with proliferation and sensitivity to dihydroorotate dehydrogenase (DHODH) inhibition .
4. Anticancer Agents
Summary of the Application
6-substituted aminoindazole derivatives, which include 5-Aminoindazole, have been designed, synthesized, and evaluated for their bio-activities .
Methods of Application or Experimental Procedures
The compounds were initially designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors based on the structural feature of five IDO1 inhibitors, which are currently on clinical trials .
Results or Outcomes
One of the compounds, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, exhibited potent anti-proliferative activity with an IC50 value of 0.4 ± 0.3 μM in human colorectal cancer cells (HCT116). This compound also remarkably suppressed the IDO1 protein expression .
5. Suppression of Melanin-Concentrating Hormone (MCH) Receptor-1
Summary of the Application
3-Aminoindazole, a compound similar to 5-Aminoindazole, has been used in the development of pharmaceuticals. The derivatives of this compound have been found to suppress melanin-concentrating hormone (MCH) receptor-1 .
Methods of Application or Experimental Procedures
The application involves the synthesis of 3-aminoindazole derivatives and testing their biological activity .
Results or Outcomes
The derivatives with this distinct moiety have been established to have important biological performances, which include suppressing melanin-concentrating hormone (MCH) receptor-1 .
6. Synthesis of 1H-Indazol-5-amine
Summary of the Application
5-Aminoindazole is used in the synthesis of 1H-Indazol-5-amine .
Methods of Application or Experimental Procedures
The synthesis involves the reaction of 5-Aminoindazole with other reagents to form 1H-Indazol-5-amine .
Results or Outcomes
The resulting compound, 1H-Indazol-5-amine, has been identified using various analytical techniques .
Safety And Hazards
5-Aminoindazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
Future research directions could involve the development of new compounds based on the 5-Aminoindazole structure to combat FGFR4 gatekeeper mediated resistance in hepatocellular carcinoma patients . Another direction could be the conjugation of 5-Aminoindazole with other compounds to develop chemo-immunotherapy molecules against liver cancer .
properties
IUPAC Name |
1H-indazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTOSRUBOXQWBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066480 | |
Record name | 5-Aminoindazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855743 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Aminoindazole | |
CAS RN |
19335-11-6 | |
Record name | 1H-Indazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19335-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Aminoindazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019335116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Aminoindazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44676 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indazol-5-amine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Aminoindazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indazol-5-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.049 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-AMINOINDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5B06TDT72 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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